(2-Bromo-5-fluorophenyl)[4-(3-pyridinylsulfonyl)-1-piperazinyl]methanone
Description
(2-Bromo-5-fluorophenyl)[4-(3-pyridinylsulfonyl)-1-piperazinyl]methanone is a complex organic compound that features a combination of bromine, fluorine, pyridine, sulfonyl, and piperazine groups
Properties
IUPAC Name |
(2-bromo-5-fluorophenyl)-(4-pyridin-3-ylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFN3O3S/c17-15-4-3-12(18)10-14(15)16(22)20-6-8-21(9-7-20)25(23,24)13-2-1-5-19-11-13/h1-5,10-11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTAMIWVFWPQMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=C(C=CC(=C2)F)Br)S(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701149541 | |
| Record name | (2-Bromo-5-fluorophenyl)[4-(3-pyridinylsulfonyl)-1-piperazinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701149541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1210875-09-4 | |
| Record name | (2-Bromo-5-fluorophenyl)[4-(3-pyridinylsulfonyl)-1-piperazinyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1210875-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Bromo-5-fluorophenyl)[4-(3-pyridinylsulfonyl)-1-piperazinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701149541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-fluorophenyl)[4-(3-pyridinylsulfonyl)-1-piperazinyl]methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:
Preparation of 2-Bromo-5-fluorobenzene: This can be synthesized through the bromination of 5-fluorobenzene using bromine in the presence of a catalyst.
Formation of 4-(3-Pyridinylsulfonyl)-1-piperazine: This intermediate can be prepared by reacting 3-pyridinesulfonyl chloride with piperazine in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the two intermediates using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of (2-Bromo-5-fluorophenyl)[4-(3-pyridinylsulfonyl)-1-piperazinyl]methanone would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-fluorophenyl)[4-(3-pyridinylsulfonyl)-1-piperazinyl]methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the piperazine and pyridine moieties.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can modify the functional groups on the piperazine and pyridine rings.
Scientific Research Applications
(2-Bromo-5-fluorophenyl)[4-(3-pyridinylsulfonyl)-1-piperazinyl]methanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.
Biological Research: It is used in the study of receptor-ligand interactions and enzyme inhibition.
Industrial Applications: The compound serves as an intermediate in the synthesis of more complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of (2-Bromo-5-fluorophenyl)[4-(3-pyridinylsulfonyl)-1-piperazinyl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-5-fluorophenyl)[4-(3-pyridinylsulfonyl)-1-piperazinyl]methanone
- (2-Bromo-5-chlorophenyl)[4-(3-pyridinylsulfonyl)-1-piperazinyl]methanone
- (2-Bromo-5-fluorophenyl)[4-(2-pyridinylsulfonyl)-1-piperazinyl]methanone
Uniqueness
(2-Bromo-5-fluorophenyl)[4-(3-pyridinylsulfonyl)-1-piperazinyl]methanone is unique due to the specific combination of bromine, fluorine, and pyridine sulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
